trans-Crotylboronic acid pinacol ester
CAS No.: 167773-12-8
Cat. No.: VC0064642
Molecular Formula: C10H19BO2
Molecular Weight: 182.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167773-12-8 |
|---|---|
| Molecular Formula | C10H19BO2 |
| Molecular Weight | 182.07 |
| IUPAC Name | 2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+ |
| Standard InChI Key | ARSSMJZIAKUXEW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)CC=CC |
Introduction
Trans-Crotylboronic acid pinacol ester, formally known as 2-[(2E)-2-Buten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound belonging to the family of boronic acid pinacol esters. The compound features a trans-configured crotyl group attached to a boronic acid pinacol ester moiety, giving it unique reactivity profiles in organic synthesis. It is commonly identified by its CAS number 69611-02-5, though it is also referenced under CAS 167773-12-8 in some databases. The molecular structure includes a boron atom connected to two oxygen atoms forming a five-membered ring with the pinacol unit, while the trans-crotyl group provides an unsaturated carbon chain for further functionalization.
Core Physical and Chemical Parameters
The compound presents as a liquid at room temperature with several distinctive physical properties that affect its handling and applications in laboratory settings. Understanding these properties is essential for researchers working with this reagent in synthetic chemistry applications.
Table 1: Physical and Chemical Properties of Trans-Crotylboronic Acid Pinacol Ester
The compound's moderate density and refractive index are consistent with other organoboron compounds of similar structure . Its storage requirements indicate sensitivity to temperature, suggesting potential degradation at higher temperatures, which is an important consideration for laboratory handling protocols.
Nomenclature and Identification
The compound is known by multiple synonyms in scientific literature and commercial catalogs, which can sometimes lead to confusion in identification. Establishing the correct nomenclature is critical for research accuracy and reproducibility.
Common Synonyms and Identifiers
Trans-Crotylboronic acid pinacol ester is recognized by several synonyms in chemical databases and commercial listings. This variety of names reflects both its structural characteristics and common usage patterns in synthetic chemistry.
Table 2: Nomenclature and Identification Parameters
The existence of multiple naming conventions highlights the compound's cross-disciplinary applications and its presence in various chemical databases and catalogs. The standard identifiers such as InChI and SMILES provide unambiguous structural representation that transcends naming variations.
Synthesis Methods
The synthesis of trans-Crotylboronic acid pinacol ester involves specific reaction pathways that control the stereochemistry and yield of the final product. The methods employed reflect broader strategies in organoboron chemistry while addressing the specific challenges of this compound.
Synthetic Pathways
The primary synthetic route to trans-Crotylboronic acid pinacol ester typically begins with crotyl lithium as a key reactive intermediate. The synthesis requires precise control of reaction conditions to ensure stereoselectivity and prevent isomerization.
The preparation typically involves the reaction of crotyl lithium with triacetylacetone, leading to the formation of trans-crotyl lithium salt, which can subsequently be converted into the desired compound. This approach necessitates careful temperature control and specific reaction parameters to achieve high yields and maintain the desired trans configuration. Alternative synthetic routes may involve palladium-catalyzed borylation reactions or hydroboration of appropriate alkene precursors, though these are less commonly reported in the literature.
Critical Factors in Synthesis
Several parameters significantly influence the outcome of trans-Crotylboronic acid pinacol ester synthesis:
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Temperature control is essential for maintaining stereoselectivity
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Reaction time affects the conversion rates and potential side-product formation
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Solvent selection impacts the stability of reactive intermediates
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Purification techniques determine the final purity of the obtained compound
These considerations highlight the technical challenges in producing high-purity trans-Crotylboronic acid pinacol ester with the correct stereochemistry for subsequent applications in organic synthesis.
Applications in Organic Synthesis
Trans-Crotylboronic acid pinacol ester serves as a versatile reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its applications span multiple reaction types and synthetic strategies used in both academic research and industrial processes.
Cross-Coupling Reactions
The compound is widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it serves as an effective boronic ester partner. These reactions typically employ palladium catalysts to facilitate the coupling of the organoboron compound with various electrophiles, including aryl and vinyl halides. The stereochemistry of the trans-crotyl group is often preserved during these transformations, allowing for stereoselective carbon-carbon bond formation.
Allylation and Crotylation Reactions
Another significant application involves allylation and crotylation reactions with carbonyl compounds. The trans-configuration of the crotyl group allows for predictable stereochemical outcomes in these additions, making it valuable in the synthesis of complex organic molecules with defined stereochemistry. These reactions can proceed with various catalysts or activators, including Lewis acids or transition metals, depending on the specific transformation desired.
Building Block in Complex Molecule Synthesis
Biological Activities and Research Findings
While trans-Crotylboronic acid pinacol ester itself is primarily employed as a synthetic reagent, research into boronic acid derivatives has revealed potential biological activities worth exploring. Recent studies have expanded our understanding of the possible applications beyond synthetic chemistry.
Reported Biological Effects
Research has highlighted several potential biological activities associated with boronic acid derivatives related to trans-Crotylboronic acid pinacol ester. These findings suggest avenues for further investigation into the compound's properties beyond its synthetic utility.
Table 3: Reported Biological Activities of Boronic Acid Derivatives
| Activity Type | Description | Related Compounds | Source |
|---|---|---|---|
| Anticancer | Potential inhibition of cancer cell proliferation | Structural analogs of trans-Crotylboronic acid pinacol ester | |
| Antibacterial | Activity against bacterial pathogens | Boronic acid derivatives | |
| Antiviral | Inhibition of viral replication mechanisms | Related boronic compounds | |
| Anti-inflammatory | Reduction of inflammatory responses | Trans-Crotylboronic acid pinacol ester and analogs | |
| Anticoagulant | Effects on blood coagulation pathways | Trans-Crotylboronic acid pinacol ester | |
| Antioxidant | Free radical scavenging properties | Trans-Crotylboronic acid pinacol ester | |
| Enzyme Inhibition | Specifically acetylcholinesterase inhibition | Trans-Crotylboronic acid pinacol ester |
These activities, while promising, require further validation through dedicated studies focusing specifically on trans-Crotylboronic acid pinacol ester rather than the broader class of boronic acid derivatives. The compound's structural features, particularly the combination of the pinacol ester moiety with the trans-crotyl group, may confer unique biological properties distinct from other boronic compounds.
Comparison with Other Boronic Esters
Understanding the relative properties and reactivity of trans-Crotylboronic acid pinacol ester in comparison to other boronic esters provides valuable context for researchers selecting reagents for specific applications. These comparisons highlight the unique characteristics that make this compound suitable for particular synthetic transformations.
Structural and Reactivity Differences
Trans-Crotylboronic acid pinacol ester possesses distinctive properties compared to other common boronic esters, influencing its applications in synthetic chemistry. The trans-configuration of the crotyl group, combined with the steric and electronic effects of the pinacol ester, creates a unique reactivity profile.
Table 4: Comparative Analysis of Trans-Crotylboronic Acid Pinacol Ester and Related Compounds
| Feature | Trans-Crotylboronic Acid Pinacol Ester | Other Boronic Esters (e.g., Phenylboronic Acid) | Source |
|---|---|---|---|
| Geometric Configuration | Trans-configuration of crotyl group | Variable depending on specific compound | |
| Steric Hindrance | Moderate, influenced by pinacol moiety | Varies by structure | |
| Stability | Enhanced stability due to pinacol protection | Generally less stable in unprotected forms | |
| Transmetalation Ability | Effective in cross-coupling reactions | Variable depending on structure | |
| Application Scope | Primarily in stereoselective synthesis | Broader range depending on specific compound |
The specific geometric configuration and steric hindrance provided by the pinacol moiety significantly influence the compound's reactivity and applications compared to other boronic esters. These distinctive characteristics make trans-Crotylboronic acid pinacol ester particularly valuable in stereoselective synthetic applications where control over the configuration of newly formed stereocenters is critical.
The pricing information indicates a significant volume discount when purchasing larger quantities, which is typical for specialty chemicals. The concentration of suppliers in China and Europe suggests global production capabilities for this compound .
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